Bromochloromethane-d2

Description

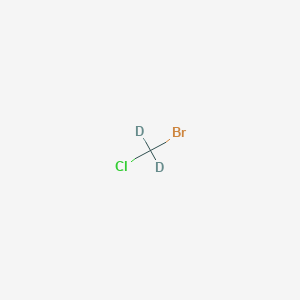

Structure

3D Structure

Properties

IUPAC Name |

bromo-chloro-dideuteriomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrCl/c2-1-3/h1H2/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOXNPPZZKNXOV-DICFDUPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3149-74-4 | |

| Record name | Methane-d2, bromochloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003149744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3149-74-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromochloromethane-d2 CAS number 3149-74-4

Technical Whitepaper: Bromochloromethane-d2 (

CAS Number: 3149-74-4

Synonyms: Methylene-d2 bromochloride; Chlorobromomethane-d2

Molecular Formula:

Executive Summary

Bromochloromethane-d2 (CAS 3149-74-4) is a high-purity deuterated isotopologue of bromochloromethane, characterized by the substitution of both hydrogen atoms with deuterium (

Its primary utility lies in quantitative mass spectrometry (specifically EPA Method 8260 for Volatile Organic Compounds) and as a synthetic building block for incorporating deuterated methylene (

Physicochemical Characterization

Bromochloromethane-d2 is a clear, colorless liquid with a chloroform-like odor. It is denser than water and distinct in its isotopic signature, which renders it "silent" in proton NMR (

Table 1: Core Physical Properties

| Property | Value | Notes |

| Boiling Point | 68 °C | Consistent with non-deuterated analog |

| Melting Point | -88 °C | |

| Density | 2.022 g/mL | At 25 °C; significantly denser than water |

| Refractive Index | ||

| Isotopic Purity | Critical for NMR and MS applications | |

| Solubility | Immiscible in water | Miscible with ethanol, ether, chloroform |

Synthesis & Production

The synthesis of Bromochloromethane-d2 typically employs halogen exchange reactions starting from deuterated dichloromethane (

Primary Synthetic Route:

The most common industrial route involves the controlled reaction of Dichloromethane-d2 with Hydrogen Bromide (HBr) in the presence of an aluminum catalyst (

DOT Diagram 1: Synthesis Pathway

Caption: Halogen exchange pathway transforming Dichloromethane-d2 into Bromochloromethane-d2 via aluminum catalysis.

Analytical Applications: EPA Method 8260

The most authoritative application of Bromochloromethane-d2 is its role as a Surrogate Standard or Internal Standard in environmental analysis, specifically US EPA Method 8260 (Volatile Organic Compounds by GC/MS).

Why Bromochloromethane-d2?

-

Chromatographic Resolution: It elutes in a distinct window separate from common environmental contaminants.

-

Mass Spectral Distinctness: The presence of both Bromine and Chlorine isotopes (

and -

Chemical Inertness: It does not react with the sample matrix during the Purge-and-Trap process.

Experimental Protocol: Surrogate Spiking

-

Preparation: Prepare a stock solution of Bromochloromethane-d2 in methanol at 2500

. -

Spiking: Add 10

of the surrogate solution to the 5 mL water sample (final concentration: 50 -

Purge & Trap: Purge the sample with inert gas (He) for 11 minutes at ambient temperature. Trap volatiles on a sorbent trap (e.g., Tenax/Silica Gel/Charcoal).

-

Desorb: Heat trap to 180°C and backflush onto the GC column.

-

Quantitation: Calculate recovery percentage. Acceptance criteria typically range from 70-130% recovery.

DOT Diagram 2: EPA 8260 Analytical Workflow

Caption: Workflow for Volatile Organic Compound analysis using Bromochloromethane-d2 as a quality control surrogate.

Research Applications: Deuterated Synthesis

In drug discovery, Bromochloromethane-d2 serves as a critical electrophile for installing the deuterated methylene (

-

Simmons-Smith Cyclopropanation: Reaction with zinc-copper couple (

) generates a deuterated carbenoid ( -

Alkylation Reactions: Used as a bifunctional linker to connect two nucleophiles with a stable

spacer, often used to probe the geometry of active sites in enzyme inhibitors.

Spectroscopic Profile

Researchers using this compound for NMR studies or as a solvent standard must recognize its unique spectral features.

-

NMR: Silent.

Ideally, no signal is observed. A small residual quintet at ~4.9 ppm may appear if proton exchange has occurred (corresponding to

-

NMR: Quintet.

The carbon signal appears at approximately 40-45 ppm . It is split into a 1:2:3:2:1 quintet due to spin-spin coupling with two deuterium nuclei (

-

Mass Spectrometry (EI):

-

Molecular Ion (

): Clusters around m/z 130-134 due to halogen isotopes. -

Base Peak: Typically

(

-

Safety & Handling

Bromochloromethane-d2 is a halogenated hydrocarbon and must be handled with strict safety protocols.

-

Ozone Depletion: Like its non-deuterated parent, it is an ozone-depleting substance (Class I, Group VI). Its use is generally exempted for laboratory scale research and analytical standards, but large-scale release is prohibited.

-

Toxicity:

-

Inhalation: Harmful if inhaled. Causes respiratory tract irritation (H332, H335).

-

Skin/Eye: Causes skin irritation (H315) and serious eye damage (H318).[1]

-

-

Storage: Store in a cool, dry place away from light. It is sensitive to light (photolysis can release free radicals).

References

-

US Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 16213001, Methane-d2, bromochloro-.[1]

-

Sigma-Aldrich. (2024). Safety Data Sheet: Bromochloromethane-d2.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for NMR shift interpolation).

Sources

Bromochloromethane-d2 molecular weight

Technical Monograph: Bromochloromethane-d2 ( )

Precision Mass Spectrometry, Isotopic Physics, and Analytical Applications

Executive Summary & Core Definition

Bromochloromethane-d2 (CAS: 3149-74-4), also known as Methylene chlorobromide-d2, is the deuterated isotopologue of bromochloromethane where both hydrogen atoms are replaced by deuterium (

While its nominal molecular weight is often cited as 131.39 g/mol , this average value is insufficient for high-precision applications such as High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) quantification. In these fields, the monoisotopic mass and the specific isotopic fine structure governed by the natural abundances of Bromine and Chlorine are the critical parameters.

This guide deconstructs the molecular weight of

Theoretical Mass Spectrometry: The Isotopic Envelope

In drug development and environmental analysis,

Exact Mass Calculations

Unlike standard organic molecules dominated by Carbon-12,

-

Chlorine:

(75.78%) and -

Bromine:

(50.69%) and -

Deuterium:

(Fixed at >99.5% enrichment for this application)

The following table details the exact masses required for HRMS calibration.

Table 1: Exact Mass Isotopologues of Bromochloromethane-d2

| Isotopologue Composition | Nominal Mass (m/z) | Exact Mass (Da) | Relative Abundance (Approx) | Notes |

| 130 | 129.91539 | 100% (Base Peak) | The "Monoisotopic" Mass | |

| 132 | 131.91334 | ~98% | Often unresolved from | |

| 132 | 131.91244 | ~32% | Isobaric interference with above | |

| 134 | 133.91039 | ~31% | The "M+4" Peak |

Data derived from IUPAC atomic weights and PubChem computed properties [1, 2].

The "Triplet" Signature

The combination of Cl (3:1 ratio) and Br (1:1 ratio) results in a characteristic 1.3 : 4 : 1.3 intensity pattern (simplified) across the M, M+2, and M+4 peaks. For

Visualizing the Isotopic Logic: The following diagram illustrates how the probability tree of halogen isotopes constructs the observed mass spectrum.

Figure 1: Isotopic probability tree demonstrating the origin of the M, M+2, and M+4 spectral peaks for Bromochloromethane-d2.[1]

Synthesis & Purity Verification

The utility of

Synthesis Routes

Commercial synthesis often involves halogen exchange reactions starting from Deuterated Dichloromethane (

-

Reaction:

[3]. -

Impurity Risk: The primary impurity is often the starting material (

) or the fully brominated product (

Self-Validating Purity Protocol

To verify the suitability of a batch for critical assays, use this self-validating NMR/GC-MS workflow.

Protocol: Isotopic Purity Check

-

NMR Validation:

-

Acquire

-NMR in -

Pass Criteria: No signal should be observed at

ppm (shift for -

Note:

-NMR can be used to confirm the presence of deuterium, but

-

-

GC-MS Validation:

-

Inject 1 µL of 100 ppm standard.

-

Monitor m/z 128 (non-deuterated) vs m/z 130 (deuterated).

-

Calculation:

.

-

Analytical Application: Internal Standard Workflow

In metabolomics and environmental toxicology,

The "Lock-Mass" Strategy

Because

Table 2: Retention & Quantitation Parameters

| Parameter | Value/Setting | Rationale |

| Quant Ion (SIM) | 130.0 | Monoisotopic peak is interference-free. |

| Qualifier Ion 1 | 132.0 | Confirms Br/Cl presence (Ratio ~1.3). |

| Qualifier Ion 2 | 134.0 | Confirms M+4 (Ratio ~0.3). |

| Retention Time | ~3.5 min | Elutes between |

Experimental Workflow Diagram

Figure 2: Quantitative workflow using Bromochloromethane-d2 as an Internal Standard (IS) with built-in Quality Control (QC) feedback.

Safety & Handling (E-E-A-T)

While valuable in the lab,

-

Toxicity: Classified as a Category 2 Skin Irritant and Category 2 Carcinogen (suspected). It is metabolized via cytochrome P450 to carbon monoxide and inorganic halides [4].

-

Ozone Depletion: As a "Halon" derivative (Halon 1011), it has a high Ozone Depletion Potential (ODP). Its use is regulated; ensure compliance with the Montreal Protocol exemptions for laboratory/analytical use.

-

Storage: Store at 2-8°C in amber glass. Deuterated solvents are hygroscopic; moisture ingress can lead to H/D exchange over long periods, degrading isotopic purity.

References

-

PubChem. (2025).[2][3] Methane-d2, bromochloro- (Compound).[2][4][3][5] National Library of Medicine. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. (2023). Bromochloromethane Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

ChemGuide. (2023). Mass Spectra - The M+2 Peak (Isotopic Abundance). Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Bromochloromethane | CH2BrCl | CID 6333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methane-d2, bromochloro- | CH2BrCl | CID 16213001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. Bromochloromethane Chemical Properties, Uses, Safety Data & Suppliers in China – Comprehensive Guide [sinochem-nanjing.com]

Bromochloromethane-d2 isotopic purity

Technical Deep Dive: Bromochloromethane-d2 ( ) Isotopic Purity

Executive Summary

Bromochloromethane-d2 (CAS: 3149-74-4), often abbreviated as

This guide addresses the critical challenge of isotopic purity assurance . Unlike chemical purity, isotopic purity defines the success of kinetic isotope effect (KIE) studies and the regulatory acceptance of deuterated active pharmaceutical ingredients (APIs).[1]

Key Physicochemical Properties

| Property | Value | Note |

| Formula | ||

| Molecular Weight | 131.39 g/mol | +2.01 Da shift vs. native |

| Boiling Point | 68 °C | Volatile; handle with care |

| Density | ~2.02 g/mL | Significantly denser than water |

| Isotopic Purity | Typically | Critical parameter |

The Science of Isotopic Purity: Enrichment vs. Abundance[8]

To validate

-

Atom % Deuterium (Enrichment): The probability that any given hydrogen position is occupied by deuterium.[1][2] A 99% enrichment means 1 in 100 atoms is Protium (

).[1] -

Isotopologue Abundance: The distribution of molecules based on their specific isotopic composition.[1][2]

Why this matters: In a Simmons-Smith cyclopropanation, a 1% residual proton content (99% D) can lead to a non-negligible amount of non-deuterated drug product, potentially complicating mass spectrometry quantification in DMPK studies or altering the metabolic profile.

Analytical Protocols: Self-Validating Systems

Trust but verify. Relying on a Certificate of Analysis (CoA) without internal validation is a risk in high-stakes synthesis.[1]

Protocol A: Quantitative -NMR (qNMR)

This is the primary method for quantifying the

-

Principle: The deuterium nucleus (

) is "silent" in standard -

The Signal: The residual proton in

will not appear as a singlet. Due to geminal coupling with the deuterium atom ( -

Methodology:

-

Internal Standard: Use a calibrated standard (e.g., 1,2,4,5-tetrachloro-3-nitrobenzene or dimethyl sulfone) weighed precisely into the NMR tube.[1]

-

Solvent: Use a solvent distinct from the analyte, such as

(if analyzing bulk) or Acetone- -

Acquisition: Set relaxation delay (

) to -

Calculation: Compare the integral of the

triplet (centered ~5-6 ppm, dependent on solvent) against the internal standard.

-

Protocol B: Mass Spectrometry (GC-MS or ESI-MS)

Used to determine the

-

Expectation:

-

Causality: The presence of

or

Visualization: Quality Assurance Workflow

Caption: Logical workflow for validating isotopic purity prior to use in GMP or GLP synthesis.

Application in Drug Development: The Deuterium Switch

The most potent application of

Mechanism & Utility

In a standard Simmons-Smith, diiodomethane (

The Goal: To replace a metabolically labile cyclopropyl methylene group (

Experimental Protocol: Deuterated Cyclopropanation

Note: This is a generalized procedure. Always perform a safety assessment.

-

Activation: Suspend Samarium powder (Sm) in anhydrous THF under Argon.

-

Addition: Add

(1.1 equiv) and the olefin substrate (1.0 equiv) to the suspension. -

Initiation: Cool to -78°C. Slowly add

or initiate the metal insertion. -

Reaction: The in situ generated carbenoid (

species) transfers the -

Workup: Quench with dilute HCl. The product is the cyclopropane-

.[1]

Visualization: The Deuterium Switch Pathway

Caption: Mechanistic pathway for transferring the CD2 moiety to an olefin to enhance metabolic stability.

Handling, Stability, and Safety

Chemical Stability

Bromochloromethane-d2 is chemically stable but sensitive to light and heat.[1]

-

Storage: Store in amber glass at room temperature or refrigerated (2-8°C).

-

H/D Exchange Risk: Prolonged exposure to basic moisture can lead to back-exchange of deuterium for protium.[1] Store over activated 4Å molecular sieves to maintain isotopic integrity [1].[1]

Safety Profile

-

Toxicity: Like its non-deuterated counterpart, it is a volatile haloalkane.[1] It is a suspected carcinogen and a central nervous system depressant.[1] Use only in a fume hood.

-

Ozone Depletion: It is a Class I Ozone Depleting Substance.[1] Its use is regulated under the Montreal Protocol, generally permitted only for essential laboratory and analytical uses [2].[1]

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

-

United Nations Environment Programme. (2020).[1] Montreal Protocol on Substances that Deplete the Ozone Layer.[1]

-

Simmons, H. E., & Smith, R. D. (1959).[1][3] A New Synthesis of Cyclopropanes. Journal of the American Chemical Society, 81(16), 4256–4264.[1][3]

-

Sigma-Aldrich. (2024).[1] Bromochloromethane-d2 Product Specification. [1]

-

Gant, T. G. (2014).[1] Using Deuterium in Drug Discovery: Leaving the Label in the Drug.[1] Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

Environmental Fate & Analytical Dynamics of Bromochloromethane-d2

Content Type: Technical Whitepaper Audience: Analytical Chemists, Environmental Scientists, and Drug Development Researchers

Executive Summary

Bromochloromethane-d2 (

Physicochemical Profile: The Isotopic Divergence

The substitution of protium (

Comparative Properties Table

| Property | Bromochloromethane ( | Bromochloromethane-d2 ( | Environmental Implication |

| Molar Mass | 129.38 g/mol | ~131.40 g/mol | Mass Shift (+2): Allows MS discrimination (m/z 131 vs 129). |

| Bond Energy | Stability: Higher activation energy required for oxidative degradation. | ||

| Density | 1.991 g/mL | 2.022 g/mL | Transport: Marginally faster sinking in dense non-aqueous phase liquids (DNAPLs). |

| Boiling Point | 68 °C | 68 °C | Volatilization: Identical Henry’s Law constant; co-elutes with target analyte. |

| Log Kow | 1.55 | 1.55 | Bioaccumulation: Low potential; identical lipid partitioning. |

The Kinetic Isotope Effect (KIE) Mechanism

The core differentiator in environmental fate is the vibrational zero-point energy (ZPE). The C-D bond has a lower ZPE than the C-H bond, requiring more energy to reach the transition state for bond cleavage.

-

Primary KIE (

): In reactions where C-H/C-D bond breaking is the rate-limiting step (e.g., atmospheric oxidation by -

Secondary KIE: In nucleophilic substitution reactions (hydrolysis) where the C-D bond is not broken but hybridization changes (

), the effect is minimal (

Environmental Fate Pathways

Atmospheric Fate: The Oxidative Sink

The dominant degradation pathway for bromochloromethane is indirect photolysis via hydroxyl radicals (

-

Mechanism: Hydrogen abstraction.

-

Isotope Effect: The abstraction of a Deuterium atom is slower than Hydrogen due to the primary KIE.[1] Consequently, Bromochloromethane-d2 has a longer atmospheric lifetime than the ~150 days estimated for standard BCM.

Graphviz Diagram: Atmospheric Oxidation Pathway

Figure 1: Tropospheric degradation via hydroxyl radical abstraction. Note the rate-limiting step involving C-D bond cleavage.[2]

Aquatic Fate: Volatilization & Hydrolysis

In aqueous systems, BCM-d2 behaves as a "semi-volatile."

-

Volatilization (Dominant): Due to a high Henry's Law constant (

), the primary fate is transfer from water to air. Isotopic substitution does not significantly alter this physical phase transfer. -

Hydrolysis (Minor): Nucleophilic substitution by water is extremely slow (

). The C-D bond remains intact during simple hydrolysis (

Biotransformation: Reductive Dehalogenation

Under anaerobic conditions (e.g., groundwater plumes), bacteria such as Dehalobacterium utilize halomethanes as electron acceptors.

-

Mechanism: Reductive Dehalogenation (Hydrogenolysis).

-

Pathway:

(Sequential removal of halogens). -

Implication: This pathway often involves C-Halogen bond breakage, not C-H(D) breakage. Therefore, the KIE is secondary and negligible . BCM-d2 will degrade at a rate comparable to BCM in anaerobic aquifers.

Analytical Protocol: BCM-d2 as an Internal Standard

Context: This protocol aligns with EPA Method 8260 for the quantification of VOCs. BCM-d2 is ideal because it does not interfere with target analytes and mimics their extraction efficiency.

Workflow: Purge-and-Trap GC-MS

Objective: Accurate quantification of VOCs using BCM-d2 to correct for matrix effects and injection variability.

Graphviz Diagram: Analytical Workflow

Figure 2: Step-by-step workflow for using BCM-d2 in EPA Method 8260 analysis.

Detailed Methodology

-

Standard Preparation:

-

Obtain Bromochloromethane-d2 (99 atom % D).[3]

-

Prepare a primary stock solution in Methanol (P&T grade) at

. -

Dilute to a working internal standard concentration of

.

-

-

Sample Spiking (Self-Validating Step):

-

Add

of the working standard to -

Validation: The recovery of BCM-d2 must be monitored. A significant drop in area counts (<50% of calibration) indicates a system leak or matrix interference (foaming).

-

-

GC-MS Parameters:

-

Column: Restek Rtx-VMS or equivalent (30m x 0.25mm ID).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program: 35°C (hold 2 min)

85°C (@ 4°C/min) -

Ion Monitoring:

-

-

Calculation: Calculate the Relative Response Factor (RRF):

Where:- = Area of analyte.

- = Area of BCM-d2.

- = Concentration of analyte.

- = Concentration of BCM-d2.

References

-

U.S. Environmental Protection Agency (EPA). (2018).[5] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[5] SW-846.

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 6333, Bromochloromethane.

-

Sigma-Aldrich. (2024).[3] Bromochloromethane-d2 Product Specification & Safety Data Sheet.[4]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016). Environmental Organic Chemistry (3rd ed.). Wiley. (Foundational text for Henry's Law and Hydrolysis kinetics).

-

Wade, L. G. (2013). Organic Chemistry (8th ed.). Pearson. (Source for Kinetic Isotope Effect mechanisms).

Sources

Technical Whitepaper: Spectroscopic Characterization and Application of Bromochloromethane-d2

Executive Summary

Bromochloromethane-d2 (

This guide provides a definitive spectroscopic atlas for

Physicochemical Profile

Before spectroscopic analysis, the physical behavior of the solvent must be understood to prevent experimental artifacts (e.g., phase separation in extraction protocols).

| Property | Value | Notes |

| Formula | Fully deuterated methylene bridge | |

| Molecular Weight | 131.39 g/mol | Significant increase over non-deuterated ( |

| Density | 2.022 g/mL | High Density : Forms the bottom layer in aqueous extractions |

| Boiling Point | 68 °C | Volatile; requires careful handling in rotary evaporation |

| Refractive Index | Comparable to chloroform | |

| Dipole Moment | ~1.5 D | Moderate polarity, non-protic |

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR) Signature

The following data characterizes high-purity (>99.5 atom % D) Bromochloromethane-d2.

Proton NMR (

)

-

Ideally Silent: In a 100% deuterated sample, no signal is observed.

-

Residual Signal: The presence of trace protio-species (

or -

Chemical Shift: 5.16 ppm (Singlet).[1]

-

Validation: If the residual peak appears as a 1:1:1 triplet (

Hz), the major impurity is the mono-deuterated species (

Carbon-13 NMR (

)

The carbon signal is split by coupling to the two attached deuterium nuclei (Spin

-

Chemical Shift: 40.0 ± 0.5 ppm .

-

Multiplicity: Quintet (1:2:3:2:1 intensity ratio).

-

Coupling Constant (

): ~24–26 Hz. -

Line Broadening: The signal may appear broadened due to the quadrupolar relaxation of deuterium.

Expert Insight: Do not mistake the quintet at 40 ppm for an impurity. It is the solvent carbon itself. The upfield shift relative to

(54 ppm) and downfield relative to(21 ppm) confirms the mixed halogen substitution.

Vibrational Spectroscopy (IR/Raman)

The substitution of Hydrogen with Deuterium significantly alters the vibrational frequency due to the increased reduced mass (

| Vibrational Mode | Shift Factor | ||

| C-H / C-D Stretch | ~3050 cm | ~2260 cm | |

| C-Cl Stretch | ~740 cm | ~710 cm | Minor shift |

| C-Br Stretch | ~610 cm | ~580 cm | Minor shift |

Mass Spectrometry (Isotopic Pattern)

The mass spectrum is dominated by the halogen isotope patterns of Bromine (

-

Base Peak (Molecular Ion):

cluster around m/z 130–136. -

Pattern Logic:

-

M (130):

(Relative Intensity: ~3) -

M+2 (132):

+ -

M+4 (134):

(Relative Intensity: ~1)

-

Synthesis & Purification Protocol

The most robust method for generating

Reagents:

-

Bromochloromethane (

, 99%) -

Deuterium Oxide (

, >99.8%) -

Sodium Deuteroxide (NaOD, 40% in

) -

Catalyst: Tetrabutylammonium Bromide (TBAB)

Workflow Diagram

Figure 1: Phase-Transfer Catalyzed H/D Exchange Workflow for Bromochloromethane-d2.

Step-by-Step Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser, combine Bromochloromethane (1 eq) and 40% NaOD in

(2 eq). -

Catalysis: Add Tetrabutylammonium Bromide (1 mol%). The PTC is essential to shuttle the deuteroxide anion into the organic phase to deprotonate the methylene group.

-

Exchange: Heat to mild reflux (70°C) with vigorous magnetic stirring. The acidity of the methylene protons (pK

~20 due to dual halogen induction) allows for exchange. -

Monitoring: After 24 hours, cool and separate the layers. Analyze the organic (bottom) layer by

NMR. -

Iterative Enrichment: If the proton signal at 5.16 ppm is visible, discard the aqueous layer and repeat the process with fresh

. Usually, 2-3 cycles are required for >99% enrichment. -

Purification: Dry the final organic layer over anhydrous

and distill (BP 68°C) to remove the catalyst.

Applications in Drug Development[4][5]

Metabolic Stability (The Deuterium Switch)

Bromochloromethane-d2 is a critical reagent for synthesizing deuterated drug candidates to improve metabolic stability via the Deuterium Kinetic Isotope Effect (DKIE) .

-

Mechanism: Carbon-Deuterium bonds are stronger than Carbon-Hydrogen bonds (

). -

Application: If a drug is metabolized via oxidative dehalogenation or hydroxylation at a methylene bridge, replacing the

linker with -

Outcome: Extended half-life (

) and reduced dosing frequency.

Decision Logic for Scaffold Hopping

When optimizing a lead compound containing a methylene bridge,

Figure 2: Workflow for utilizing CD2BrCl in Lead Optimization.

Safety & Handling (Critical)

-

Toxicity: Bromochloromethane is a halomethane. It is a suspected carcinogen and can cause respiratory irritation.

-

Ozone Depletion: It is an ozone-depleting substance (ODS). Use in closed systems with cold traps to prevent atmospheric release.

-

Incompatibility: Avoid contact with Aluminum or Magnesium powder (risk of vigorous exothermic reaction/explosion).

References

-

Sigma-Aldrich. Bromochloromethane-d2 Product Specification & Safety Data Sheet. Retrieved from

-

National Institute of Standards and Technology (NIST). Bromochloromethane Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Provides baseline for solvent residual peaks). Retrieved from

-

PubChem. Bromochloromethane Compound Summary. National Library of Medicine. Retrieved from

Sources

The Invisible Matrix: A Technical Guide to the Discovery and Application of Deuterated Solvents

Executive Summary

In the realm of structural elucidation and drug development, deuterated solvents are not merely passive carriers; they are the "invisible matrix" that enables the precision of modern Nuclear Magnetic Resonance (NMR) spectroscopy. This guide explores the technical evolution of these isotopically labeled fluids—from Harold Urey’s discovery of deuterium to the industrial-scale synthesis of CDCl₃ and DMSO-d₆. It provides researchers with a mechanistic understanding of the deuterium lock, manufacturing routes, and rigorous protocols for maintaining solvent integrity in high-sensitivity assays.

Part 1: The Genesis of Deuterium and the NMR Revolution

The utility of deuterated solvents is inextricably linked to the history of nuclear physics and the subsequent engineering of the NMR spectrometer.

The Isotopic Breakthrough

The foundation was laid in 1931 when Harold Urey, at Columbia University, experimentally confirmed the existence of deuterium (

From CW to FT-NMR: The Need for a Lock

Early Continuous Wave (CW) NMR spectrometers did not strictly require deuterated solvents; they swept the magnetic field or frequency and recorded absorption. However, the advent of Fourier Transform (FT) NMR introduced a critical challenge: magnetic field drift . Superconducting magnets, while stable, drift over time due to minute resistance in joints or environmental flux. To accumulate scans (transients) over hours for high signal-to-noise ratios, the field-to-frequency ratio must remain absolutely constant.

Engineers utilized the distinct gyromagnetic ratio of deuterium (

Part 2: Manufacturing the Matrix (Synthesis & Purification)

The "discovery" of deuterated solvents in a pharmaceutical context is the discovery of scalable, high-purity synthesis routes. The supply chain begins with Heavy Water (D₂O).[4]

The Primary Source: Heavy Water (D₂O)

The industrial production of D₂O relies on the Girdler-Sulfide (GS) Process .[5][6] This is a dual-temperature exchange process based on the equilibrium between water and hydrogen sulfide (

-

Cold Tower (30°C): Equilibrium favors deuterium moving into the water (liquid phase).

-

Hot Tower (130°C): Equilibrium shifts, favoring deuterium moving into the gas phase. By cascading this cycle, D₂O is enriched to reactor grade (>99%) [3].

Synthesis of Organic Deuterated Solvents

Once D₂O is secured, it serves as the deuterium source for organic solvents via chemical exchange.

Case Study A: Chloroform-d (CDCl₃)

The most common NMR solvent is produced not by direct exchange of CHCl₃ (which is slow), but often via the Hexachloroacetone Cleavage route or base-catalyzed exchange.

-

Mechanism: Hexachloroacetone reacts with D₂O in the presence of a base.[7] The C-C bond cleaves to release CDCl₃ and deuterated trichloroacetate.

-

Advantage: High isotopic purity (>99.8% D) and removal of acidic protons.

Case Study B: DMSO-d₆ (Dimethyl Sulfoxide-d₆)[8][9]

-

Mechanism: Base-catalyzed Hydrogen/Deuterium exchange. DMSO is heated with D₂O and a catalyst (e.g., CaO or NaOD).

-

Process: Because the exchange is an equilibrium process, multiple cycles are required. The water (HDO/H₂O) is distilled off, fresh D₂O is added, and the cycle repeats until >99.9% enrichment is achieved [4].

Visualization: The Deuterium Supply Chain

Figure 1: The industrial lineage of deuterated solvents, originating from the Girdler-Sulfide enrichment of water.

Part 3: Critical Quality Attributes & Physical Properties

When selecting a solvent, researchers must account for the Isotope Effect . Deuteration alters physical properties due to the higher mass of deuterium, which lowers the zero-point vibrational energy of bonds.

Comparative Data Table

| Property | Chloroform (CHCl₃) | Chloroform-d (CDCl₃) | DMSO (C₂H₆SO) | DMSO-d₆ (C₂D₆SO) | Water (H₂O) | Heavy Water (D₂O) |

| Molecular Weight | 119.38 | 120.38 | 78.13 | 84.17 | 18.02 | 20.03 |

| Melting Point (°C) | -63.5 | -64.0 | 18.5 | 20.2 | 0.0 | 3.8 |

| Boiling Point (°C) | 61.2 | 60.9 | 189.0 | 190.0 | 100.0 | 101.4 |

| Density (g/mL) | 1.48 | 1.50 | 1.10 | 1.19 | 1.00 | 1.11 |

| Residual Signal (ppm) | N/A | 7.26 (s) | N/A | 2.50 (qn) | N/A | 4.79 (s) |

Note: The higher melting point of DMSO-d₆ (20.2°C) means it can freeze at cool room temperatures, often requiring gentle warming before use.

Part 4: The Deuterium Lock Mechanism

Understanding the lock is vital for troubleshooting "unlocked" or drifting spectra.[3]

The Feedback Loop

-

Excitation: The spectrometer transmits a specific radiofrequency pulse (the lock frequency) targeting the deuterium resonance of the solvent.[3]

-

Detection: The probe detects the dispersive component of the deuterium signal.

-

Error Signal: If the magnetic field (

) drifts, the deuterium resonance frequency shifts.[1][3][10] The system detects this as a change in the signal's phase/amplitude. -

Correction: The lock unit applies a DC current to the

shim coil to restore the field to the correct value.

Visualization: Lock Logic

Figure 2: The closed-loop feedback system of the NMR Deuterium Lock.

Part 5: Experimental Protocols

Protocol: Handling Hygroscopic Solvents (DMSO-d₆, D₂O)

Causality: D₂O and DMSO-d₆ are extremely hygroscopic. Absorption of atmospheric H₂O results in a large water peak (approx. 3.33 ppm in DMSO) that can overlap with sample signals and exchange with labile protons (OH, NH), obliterating their coupling information.

-

Storage: Store DMSO-d₆ in single-use ampoules rather than screw-cap bottles whenever possible. If using bottles, store in a desiccator.

-

Thawing: If DMSO-d₆ is frozen (solidified), warm it in a water bath at 30°C. Do not overheat, as this can cause decomposition or pressure buildup.

-

Transfer:

-

Flush the NMR tube with dry nitrogen gas before use.

-

Use a new, dry glass pipette.

-

Cap the tube immediately. Parafilm is permeable to water vapor over time; use proper caps or flame seal for long-term storage.

-

Protocol: Optimizing the Lock

Causality: A poor lock signal results in field drift, leading to broadened lines (poor resolution).

-

Insert Sample: Ensure the solvent height is 4-5 cm (approx. 0.6 mL). Too low causes magnetic susceptibility discontinuities near the coil.

-

Find Resonance: In the lock display, look for the "wiggle" of the deuterium signal.

-

Adjust Phase: Adjust the lock phase until the signal is a symmetric absorption mode (maximum height, not dispersive wave).

-

Adjust Power:

-

Increase lock power until the signal saturates (fluctuates/decreases).

-

Reduce power by ~3-6 dB from the saturation point.

-

Why? Operating just below saturation provides the strongest stable signal for the feedback loop [5].

-

-

Shim: Shim on the lock signal (maximize the lock level). A higher lock level indicates a more homogeneous field.

References

-

Urey, H. C., Brickwedde, F. G., & Murphy, G. M. (1932).[11][12] A Hydrogen Isotope of Mass 2.[13][14] Physical Review, 39(1), 164–165. Link

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

-

Rae, H. K. (1978). Separation of Hydrogen Isotopes. ACS Symposium Series, 68. American Chemical Society. Link

-

Buncel, E., & Symons, E. A. (1986). Deuterium exchange in the system dimethyl sulphoxide–water–sodium hydroxide. Canadian Journal of Chemistry. Link

-

University of Ottawa NMR Facility. (n.d.). Locking and Shimming. Link

Sources

- 1. lsa.umich.edu [lsa.umich.edu]

- 2. colorado.edu [colorado.edu]

- 3. nmr.natsci.msu.edu [nmr.natsci.msu.edu]

- 4. energyeducation.ca [energyeducation.ca]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. myuchem.com [myuchem.com]

- 9. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 10. Avance Beginners Guide - Introduction to the Lock System [2210pc.chem.uic.edu]

- 11. Harold C. Urey, Ferdinand G. Brickwedde, and the Discovery of Deuterium | NIST [nist.gov]

- 12. Harold Urey - Wikipedia [en.wikipedia.org]

- 13. ddwwater.org [ddwwater.org]

- 14. studymind.co.uk [studymind.co.uk]

Methodological & Application

using Bromochloromethane-d2 in NMR spectroscopy

Application Note: Bromochloromethane-d2 ( ) in High-Resolution NMR

Executive Summary

In the hierarchy of halogenated NMR solvents, Bromochloromethane-d2 (

Bromochloromethane-d2 bridges this gap. With a freezing point of -88°C and a boiling point of 68°C , it enables a massive liquid range (156°C window) while maintaining a polarity profile similar to DCM. This guide details the physicochemical profile, handling protocols, and specific use cases for

Physicochemical Profile & NMR Characteristics

The utility of

Table 1: Comparative Solvent Data

| Property | Bromochloromethane-d2 ( | Dichloromethane-d2 ( | Chloroform-d ( |

| Boiling Point | 68.0 °C | 39.6 °C | 61.2 °C |

| Freezing Point | -88.0 °C | -95.0 °C | -63.5 °C |

| Density (25°C) | 1.99 g/mL | 1.36 g/mL | 1.50 g/mL |

| Dielectric Constant ( | ~8.5 | 8.93 | 4.81 |

| Residual | ~5.16 ppm (quintet) | 5.32 ppm (triplet) | 7.26 ppm (singlet) |

| ~40-45 ppm (quintet) | 54.0 ppm (quintet) | 77.2 ppm (triplet) |

Technical Insight: The residual proton signal of

appears as a quintet (Hz) due to the coupling of the remaining proton to two deuterium atoms (spin ). This is distinct from the 1:1:1 triplet of (one D) or the quintet of .

Critical Application Workflows

Decision Logic: When to Use

Use the following logic flow to determine if Bromochloromethane-d2 is the superior choice for your experiment.

Figure 1: Decision matrix for selecting halogenated solvents.

Experimental Protocols

Protocol A: Low-Temperature Dynamic NMR (DNMR)

Objective: Resolve conformational isomers or restricted rotation barriers (e.g., amide bond rotation, atropisomerism) at -80°C without solvent freezing.

Prerequisites:

-

5mm NMR tube (high precision, J. Young valve recommended to prevent condensation).

- (99.5%+ D).

-

Methanol-d4 (for temperature calibration, optional).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-20 mg of analyte in 0.6 mL

. Filter through a glass wool plug directly into the tube.-

Why: At -80°C, even microscopic dust particles become nucleation sites for ice or cause magnetic susceptibility distortions.

-

-

Degassing (Critical): Dissolved oxygen is paramagnetic and broadens lines, which is exacerbated by the viscosity increase at low temperatures. Briefly bubble dry

or Argon through the sample for 60 seconds. -

Lock & Shim at Room Temp: Establish a stable lock signal. Shim to a linewidth < 1.0 Hz.

-

Cooling Phase:

-

Set the VT (Variable Temperature) unit to -40°C. Allow 10 minutes for equilibration.

-

Retune the probe (ATMA/Wobb). The dielectric constant changes with temperature, detuning the probe.

-

Step down to -80°C in 10°C increments, retuning at each step.

-

-

Viscosity Compensation:

-

At -80°C,

becomes viscous. -

Action: Increase the relaxation delay (D1) by 1.5x compared to room temp.

-

Action: Re-shim the Z1 and Z2 gradients manually. Automated shimming (topshim/gradient shimming) often fails at extreme temperatures due to poor signal-to-noise ratio of the deuterium lock.

-

Protocol B: Self-Validating Chemical Shift Referencing

Since

-

Internal Standard Method (Preferred):

-

Add 0.1% TMS (Tetramethylsilane) to the sample.

-

Calibrate the TMS singlet to 0.00 ppm .

-

Observe the

residual peak. It should appear near 5.16 ppm . Record this value for your specific temperature.

-

-

Substitution Method (If TMS is incompatible):

Safety & Handling (E-E-A-T)

Warning: Bromochloromethane is a class of haloalkane and shares toxicological profiles with chloroform and carbon tetrachloride.

-

Toxicity: It is hepatotoxic (liver damage) and a suspected carcinogen. All handling must occur in a certified chemical fume hood.

-

Ozone Depletion: It is a Class I Ozone Depleting Substance. Use is strictly regulated in some jurisdictions for industrial scale, though research quantities are generally exempt. Do not vent to atmosphere. Collect in halogenated waste containers.

-

Chemical Compatibility:

-

Avoid: Aluminum and Magnesium powders (risk of violent reaction).

-

Avoid: Strong bases (can eliminate H-Br/H-Cl to form carbenes or explosive mixtures).

-

Compatible: Glass, Teflon (PTFE), and most standard NMR tube caps.

-

References

-

Physical Properties & Safety: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 6333, Bromochloromethane. Retrieved January 29, 2026 from [Link]

-

NMR Solvent Impurities (Basis for Comparison): Fulmer, G. R., et al. (2010).[1][6] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Solvent Effects in NMR: Reich, H. J. (2024). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. (General reference for solvent dielectric effects). [Link]

sample preparation with Bromochloromethane-d2 for NMR

Application Note: Advanced NMR Sample Preparation with Bromochloromethane-d2 ( )

Abstract

Bromochloromethane-d2 (

Part 1: The Physicochemical Profile

Why Choose Bromochloromethane-d2?

Standard solvents often fail to resolve overlapping signals or induce the necessary conformational population for specific analytes.

Table 1: Comparative Solvent Properties

| Property | Chloroform-d ( | Dichloromethane-d2 ( | Bromochloromethane-d2 ( |

| Boiling Point | 61.2 °C | 39.6 °C | 68.0 °C (Stable for long-term acquisition) |

| Density (25°C) | 1.50 g/mL | 1.36 g/mL | ~1.99 g/mL (High density) |

| Dielectric Constant ( | 4.81 | 8.93 | ~7.8 (Estimated) |

| Residual | 7.26 ppm (s) | 5.32 ppm (t) | 5.00 - 5.20 ppm (m) |

| 77.16 ppm (t) | 53.84 ppm (qn) | ~40 - 45 ppm (m) | |

| Freezing Point | -64 °C | -95 °C | -88 °C |

*Note: Exact shifts are concentration/temperature dependent. Always reference internally to TMS (0.00 ppm).

The "Methylene Mystery" & Prochirality

Unlike

-

In Achiral Environments: The residual protons appear as a singlet (or multiplet due to H-D coupling) because they are isochronous.

-

In Chiral Environments: If a Chiral Solvating Agent (CSA) is added, the enantiotopic protons of the solvent may become diastereotopic, potentially splitting the residual solvent signal. This property can be exploited as a probe for chiral interactions.

Part 2: Safety & Handling (Critical)

Hazard Classification:

-

Ozone Depleting Substance: It is a Class I Ozone Depleter. Use is strictly regulated in many jurisdictions; ensure compliance with local environmental laws.

-

Toxicity: Potential carcinogen and hepatotoxin. Absorbs through skin.

-

PPE: Double nitrile gloves, safety goggles, and a functioning fume hood are mandatory.

Part 3: Experimental Protocol

Decision Matrix: When to use

Use the following logic flow to determine if this solvent is appropriate for your sample.

Figure 1: Decision matrix for selecting Bromochloromethane-d2 over standard halogenated solvents.

Preparation Workflow

Objective: Prepare a 600

-

Solute Weighing:

-

Weigh 5-20 mg of analyte into a clean vial.

-

Expert Tip: Due to the high density of

(2.0 g/mL), solids will float if they are not fully dissolved. Ensure complete dissolution before transfer.

-

-

Solvent Transfer:

-

Internal Reference Addition (Mandatory):

-

Add 0.1% Tetramethylsilane (TMS).

-

Reasoning: The residual peak of

is multiplet-prone and temperature-dependent.[3] TMS provides the only reliable 0.00 ppm anchor.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Filtration (The Density Trap):

-

If filtration is needed, use a glass wool plug in a Pasteur pipette.

-

Warning: Because the solvent is heavy, it flows through filters rapidly. Do not use pressure/plungers aggressively.

-

-

Tube Sealing:

-

Although boiling point is 68°C, the high vapor density means solvent loss can occur. Use a tight-fitting cap and Parafilm for experiments >24 hours.

-

Instrument Setup

-

Lock: Select "Other" or manually set the lock frequency if

is not in your spectrometer's preset list. The deuterium frequency will be distinct from -

Shimming: The high density and potential viscosity differences require a fresh 3D shim map. Do not rely on stored shim files for

. -

Pulse Delay (D1): Halogenated solvents often have efficient relaxation mechanisms, but ensure D1 is at least

of your longest relaxing proton for quantitative work.

Part 4: Troubleshooting & Optimization

| Issue | Cause | Solution |

| Cannot Lock | Frequency offset incorrect. | Manually sweep field to find the |

| Floating Particles | Solute density < Solvent density (1.99). | Sample is not dissolved. Sonicate or warm gently (do not exceed 40°C). |

| Broad Solvent Peak | This is normal. The residual peak is | |

| Water Peak Drifting | Hygroscopic nature.[3] |

Part 5: Advanced Application - DOSY NMR

Bromochloromethane-d2 is an excellent solvent for Diffusion-Ordered Spectroscopy (DOSY) when analyzing mixtures of low-molecular-weight compounds.

Mechanism:

Diffusion coefficients (

Protocol:

-

Set temperature to 298K (regulated airflow is critical).

-

Use the ledbpgp2s (Longitudinal Eddy Current Delay) pulse sequence.

-

Gradient strength: Calibrate using the residual HDO or TMS signal in the specific solvent matrix.

References

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

- 1. NMR detection and conformational dependence of two, three, and four-bond isotope shifts due to deuteration of backbone amides [dspace.mit.edu]

- 2. researchgate.net [researchgate.net]

- 3. ckgas.com [ckgas.com]

- 4. chem.washington.edu [chem.washington.edu]

- 5. NMR Solvents [sigmaaldrich.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. scs.illinois.edu [scs.illinois.edu]

applications of Bromochloromethane-d2 in organic synthesis

Application Note: Precision Deuteration & Linker Synthesis

Topic: Applications of Bromochloromethane-d2 (

Abstract

Bromochloromethane-d2 (

Chemical Properties & Reactivity Profile

The utility of

| Property | Value / Description | Implication for Synthesis |

| Structure | Source of electrophilic | |

| Isotopic Purity | Typically | Essential for DMPK studies |

| C-Br BDE | ~68 kcal/mol | First leaving group (High reactivity) |

| C-Cl BDE | ~81 kcal/mol | Second leaving group (Lower reactivity) |

| Boiling Point | ~68 °C | Volatile; requires cold handling |

Core Application: Deuterated Methylenedioxy Bridges

The formation of cyclic methylenedioxy groups (1,3-benzodioxoles) is the primary application of

Mechanism: The Deuterium Switch

P450 enzymes typically oxidize the methylene carbon (

Experimental Protocol: Synthesis of Deuterated 1,3-Benzodioxoles

Target: Conversion of a catechol derivative to a deuterated 1,3-benzodioxole.

Reagents:

-

Substrate: Catechol derivative (1.0 equiv)

-

Reagent: Bromochloromethane-d2 (1.2 – 1.5 equiv)

-

Base: Cesium Carbonate (

, 2.5 equiv) or Potassium Carbonate ( -

Solvent: DMF (anhydrous) or Acetone

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the catechol derivative (10 mmol) in anhydrous DMF (30 mL).

-

Deprotonation: Add

(25 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide dianion. -

Reagent Addition: Add Bromochloromethane-d2 (12-15 mmol) via syringe. Note:

is volatile; use a gas-tight syringe and keep the reagent bottle cold. -

Reaction: Heat the mixture to 80–110°C.

-

Mechanistic Insight: The phenoxide first displaces the bromide (fast,

) to form a chloromethyl ether intermediate (

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction times vary from 2 to 12 hours depending on the electron density of the catechol.

-

Workup: Cool to room temperature. Filter off inorganic salts.[4] Dilute the filtrate with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Purify via silica gel flash chromatography.

Advanced Application: Sequential Linker Synthesis

Unlike Diiodomethane (

Workflow Logic

-

Step 1 (Br-displacement): A mild nucleophile or controlled stoichiometry displaces the Bromine atom. The Chlorine atom remains intact due to its stronger bond.

-

Intermediate Isolation: The resulting

-chloro-deuterated ether/amine can be isolated or purified. -

Step 2 (Cl-displacement): A second, stronger nucleophile (or using forcing conditions/iodide catalysis) displaces the Chlorine.

Figure 1: Sequential substitution strategy utilizing the bond energy difference between C-Br and C-Cl.

Impact on Drug Metabolism (DMPK)

The strategic use of

Metabolic Pathway Visualization

The following diagram illustrates how deuteration at the methylene bridge diverts the metabolic fate of a drug molecule.

Figure 2: The Deuterium Kinetic Isotope Effect (DKIE) blocks P450-mediated oxidation, extending drug half-life.

Safety & Handling Protocol

-

Volatility: Bromochloromethane-d2 is a volatile liquid.[4] All transfers should occur in a fume hood.[4]

-

Toxicity: Like most halomethanes, it is a potential alkylating agent and suspected carcinogen.[4] Double-gloving (Nitrile/Laminate) is recommended.

-

Storage: Store at 2–8°C to prevent degradation and minimize vapor pressure build-up.

References

-

Sigma-Aldrich. Bromochloromethane-d2 Product Specification and Properties.[4][5]

-

Gant, T. G. (2014).[4] Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry.[4][6]

-

Concert Pharmaceuticals. Deuterated Chemical Entity Platform.[4] (General methodology on deuterium switch).

-

Wiberg, K. B. (1996).[4] Bond Dissociation Energies of Halomethanes.[4] Accounts of Chemical Research.[4][6] (Supporting data for C-Br vs C-Cl selectivity).

-

PubChem. Bromochloromethane-d2 Compound Summary.

Sources

Application Note: Bromochloromethane-d2 as an Internal Standard in Volatile Organic Compound (VOC) Analysis

Abstract

This application note details the protocol for utilizing Bromochloromethane-d2 (

Introduction & Scientific Rationale

The Role of the Internal Standard

In Gas Chromatography-Mass Spectrometry (GC-MS), particularly with Purge and Trap (P&T) introduction, matrix effects and purge efficiencies vary significantly between samples. An Internal Standard (IS) with physicochemical properties identical to the target analytes—but spectrally distinct—is required to normalize these variations.

Why Bromochloromethane-d2?

Bromochloromethane-d2 is a deuterated isotopologue of Bromochloromethane. It is selected for specific "Problematic Zones" in the chromatogram:

-

Retention Time (RT) Specificity: It typically elutes in the early-to-mid chromatogram region (boiling point ~68°C), bridging the gap between light gases (e.g., Vinyl Chloride) and heavier aromatics (e.g., Toluene).

-

Mass Spectral Shift: The deuterium substitution (

) shifts the molecular ion and fragments by +2 mass units, preventing "cross-talk" with the native Bromochloromethane target analyte ( -

Hydrophobicity Balance: Its solubility and purge efficiency closely mimic mid-range halogenated volatiles, providing more accurate normalization for compounds like Chloroform and 1,1,1-Trichloroethane than aromatic ISs like Fluorobenzene.

Technical Specifications

Table 1: Physicochemical Properties & MS Configuration[1]

| Property | Specification | Notes |

| Compound Name | Bromochloromethane-d2 | |

| CAS Number | 3149-74-4 | |

| Chemical Formula | ||

| Molecular Weight | 131.39 g/mol | Native is ~129.4 |

| Boiling Point | 68 °C | Ideal for P&T |

| Primary Quant Ion | m/z 51 ( | Native uses m/z 49 |

| Secondary Ion | m/z 130 ( | Native uses m/z 128 |

| Tertiary Ion | m/z 132 ( | Isotopic cluster check |

| Elution Order | Post-Methylene Chloride, Pre-Chloroform | Dependent on column phase |

Critical Note on Ion Selection: While the molecular ion (

) is 130, the base peak in many quadrupole systems for this structure is often the loss of Bromine (), which appears at m/z 51 . Always verify the base peak on your specific instrument during the tuning phase.

Experimental Workflow (Visualized)

The following diagram illustrates the critical path of the Internal Standard from spiking to data processing.

Figure 1: Purge and Trap GC-MS Workflow utilizing Bromochloromethane-d2. The IS is added immediately prior to the purge cycle to monitor the entire extraction efficiency.

Detailed Protocols

Protocol A: Preparation of Internal Standard Stock

Objective: Create a stable working solution of Bromochloromethane-d2 at 25 µg/mL in Methanol (P&T Grade).

-

Glassware Prep: Use Class A volumetric flasks (10 mL). Rinse with P&T grade Methanol.

-

Stock Handling:

-

Obtain neat Bromochloromethane-d2 (e.g., Sigma Aldrich or Cambridge Isotope Labs, >99 atom % D).

-

Caution: Keep the neat standard chilled (<4°C) to minimize volatilization loss during opening.

-

-

Gravimetric Preparation:

-

Add ~9 mL of Methanol to the flask.

-

Weigh the flask + solvent (Tare).

-

Using a gas-tight syringe, inject ~125 µL of neat standard below the solvent surface.

-

Reweigh to determine exact mass added. Calculate true concentration.

-

Dilute to volume with Methanol.

-

-

Storage: Transfer to headspace-free vials with PTFE-lined caps. Store at -10°C to -20°C.

-

Shelf Life: 6 months (monitor for degradation).

-

Protocol B: Instrument Setup (Agilent/Tekmar Style)

Purge & Trap (Concentrator) Parameters:

-

Purge Gas: Helium or Nitrogen (99.999%).

-

Purge Flow: 40 mL/min for 11 minutes.

-

Dry Purge: 1-2 minutes (critical to remove water interference at m/z 51).

-

Desorb Preheat: 245°C.

-

Desorb Temp: 250°C for 2 minutes.

-

Bake: 260°C for 8 minutes.

GC Parameters:

-

Column: Rtx-VMS or DB-624 (30m x 0.25mm ID x 1.4µm film).

-

Oven Program:

-

40°C hold for 2 min.

-

Ramp 12°C/min to 160°C.

-

Ramp 25°C/min to 220°C (Hold 2 min).

-

-

Inlet: Split ratio 1:30 to 1:50 (prevents saturation).

MS Parameters (SIM Mode for Sensitivity):

-

Dwell Time: 50-100 ms per ion.

-

Window: Set acquisition window for Bromochloromethane-d2 based on RT (approx 6-8 min depending on flow).

-

Ions: Monitor 51.0 (Quant), 130.0 (Qual), 132.0 (Qual).

Data Analysis & Quality Assurance (Self-Validating System)

To ensure trustworthiness, the system must "flag" itself when data is unreliable. Use the following logic gates:

Response Factor (RF) Calculation

Calculate the RF using the known concentration (

Acceptance Criteria (The "Trust" Metrics)

| Metric | Acceptance Limit | Troubleshooting if Failed |

| IS Area Stability | ±30% of Calibration Mean | Check for trap leak or water management failure. |

| Retention Time Shift | ±0.06 min (relative to Cal) | Check GC flow rate or column maintenance. |

| Mass Ratio (51/130) | Within 20% of Reference Spectrum | Check for co-eluting interference or source contamination. |

Troubleshooting Matrix

-

Issue: Low IS Response (Area < 50%).

-

Root Cause: Purge leak or "blow-through" (trap not retaining).

-

Fix: Leak check the sparger fitting; replace the trap if active sites have formed.

-

-

Issue: High Baseline at m/z 51.

-

Root Cause: Water interference.[1]

-

Fix: Increase Dry Purge time by 0.5 min; check moisture control system (MCS).

-

References

-

U.S. Environmental Protection Agency. (2018).[2] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[2] SW-846 Update VI. [Link]

-

U.S. Environmental Protection Agency. (2009). Method 524.3: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. [Link]

-

Restek Corporation. (2020). Optimizing Purge and Trap Analysis of Volatiles. Technical Guide. [Link]

Sources

isotopic labeling studies with Bromochloromethane-d2

Application Note: Precision Deuteration Strategies

Subject: Isotopic Labeling with Bromochloromethane-d2 (

Executive Summary

This guide details the application of Bromochloromethane-d2 (CD2BrCl) as a specialized electrophile for introducing metabolically stable deuterium labels into drug scaffolds. While widely utilized to synthesize deuterated 1,3-benzodioxoles (a common pharmacophore in drugs like Tadalafil and Paroxetine), this reagent offers a distinct advantage over other methylene halides due to its unique reactivity profile. This note covers the mechanistic rationale, a validated synthetic protocol, and analytical verification methods.

The "Deuterium Switch" Rationale

In medicinal chemistry, the 1,3-benzodioxole moiety is a well-known "metabolic soft spot." Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the methylene bridge, leading to ring opening, formation of a catechol, and subsequent clearance.

Replacing the hydrogen atoms with deuterium (

Figure 1: Metabolic Stabilization Pathway

Caption: Comparative metabolic fate of protonated vs. deuterated benzodioxoles. The C-D bond retards the initial oxidation step.

Reagent Profile: Why Bromochloromethane-d2?

Choosing the right methylene source is critical for yield and safety.

| Reagent | Boiling Point | Reactivity | Pros | Cons |

| Dichloromethane-d2 ( | 40°C | Low | Cheap | Too volatile for high-temp reactions; requires pressure vessels. |

| Diiodomethane-d2 ( | 181°C | Very High | Fast reaction | Expensive; light-sensitive; prone to over-alkylation (dimerization). |

| Bromochloromethane-d2 ( | 68°C | Moderate | Balanced leaving groups; ideal for reflux. | Moderate cost. |

Mechanistic Advantage:

Validated Protocol: Synthesis of Deuterated Piperonal

Target: Synthesis of 3,4-(methylenedioxy-d2)benzaldehyde (Deuterated Piperonal). Substrate: 3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde).

Materials

-

Substrate: 3,4-Dihydroxybenzaldehyde (1.0 equiv)

-

Reagent: Bromochloromethane-d2 (1.2 – 1.5 equiv) [CAS: 3149-74-4]

-

Base: Cesium Carbonate (

) (1.5 – 2.0 equiv) or Potassium Carbonate ( -

Solvent: DMF (Anhydrous) or DMSO.

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

-

Dissolution: Add 3,4-Dihydroxybenzaldehyde (1.38 g, 10 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Deprotonation: Add

(4.88 g, 15 mmol) in a single portion. The solution may darken (formation of phenoxide). Stir at room temperature for 15 minutes. -

Addition: Add Bromochloromethane-d2 (1.57 g, ~0.8 mL, 12 mmol) dropwise via syringe.

-

Critical Step: Do not add all at once if the reaction scale is large to avoid exotherms.

-

-

Reaction: Heat the mixture to 100–110°C (oil bath temperature). Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1). The starting catechol (polar) should disappear, and a less polar spot (product) should appear.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (100 mL) to quench.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Figure 2: Reaction Mechanism (Sequential Displacement)

Caption: Sequential SN2 mechanism. The bromide is displaced first, anchoring the electrophile for ring closure.

Analytical Validation

Verification of deuterium incorporation is essential.

| Analytical Method | Expected Observation |

| Silence. The characteristic singlet for the methylene protons ( | |

| Coupling. The methylene carbon signal (typically ~101 ppm) will split into a quintet ( | |

| Mass Spectrometry | Mass Shift. The molecular ion |

Troubleshooting & Optimization

-

Low Yield: If the yield is low, competing intermolecular reactions (polymerization) may be occurring. Solution: Use High Dilution conditions (add the catechol and base slowly to a solution of the CD2BrCl) or switch to

if using -

Incomplete Reaction: If starting material remains, the temperature may be too low.

is less reactive than iodide analogs. Ensure the internal temperature reaches >90°C. -

H/D Scrambling: Avoid protic solvents (water, alcohols) during the reaction at high temperatures, as base-catalyzed exchange is theoretically possible, though rare for this specific moiety.

References

-

PubChem. Bromochloromethane-d2 (CAS 3149-74-4).[2] National Library of Medicine. Link

-

Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs.[3] Drug News & Perspectives. Link

-

Wiberg, K. B. (1955). The Deuterium Isotope Effect.[1][3] Chemical Reviews.[4] Link

-

BOC Sciences. Bromochloromethane-d2 Product Data.

-

Cambridge Isotope Laboratories. Safety Data Sheet: Bromochloromethane-d2.Link

Sources

reaction monitoring using Bromochloromethane-d2 NMR

Application Note: Advanced Reaction Monitoring via Bromochloromethane-d2 ( ) NMR

Executive Summary

In the precise field of pharmaceutical reaction monitoring, solvent selection is often a compromise between solubility, volatility, and spectral interference. While Dichloromethane-d2 (

Bromochloromethane-d2 (

Technical Specifications & Solvent Selection Logic

To understand the utility of

Table 1: Comparative Properties of Halogenated NMR Solvents

| Property | Dichloromethane-d2 ( | Chloroform-d ( | Bromochloromethane-d2 ( | Impact on Monitoring |

| Boiling Point | 40°C | 61°C | 68°C | Allows kinetics at 50–60°C without pressure tubes.[1] |

| Melting Point | -95°C | -64°C | -88°C | Excellent for low-temp lithiation monitoring.[1] |

| Density (g/mL) | 1.36 | 1.50 | ~2.00 | High density requires specific shimming protocols.[1] |

| Residual | 5.32 ppm (triplet) | 7.26 ppm (singlet) | ~5.06 ppm (triplet) | Reveals acetal/alkene protons obscured by DCM.[1] |

| Residual | 54.0 ppm | 77.2 ppm | ~40–45 ppm | Distinct from methoxy/drug scaffold carbons.[1] |

Decision Logic: When to Use

The following decision tree illustrates the logical pathway for selecting

Figure 1: Solvent selection logic for kinetic NMR experiments.

Protocol: In Situ Kinetic Monitoring

This protocol describes the setup for monitoring a reaction occurring inside a standard 5mm NMR tube.[1]

Phase 1: Preparation & Referencing (Self-Validating System)[1]

Objective: Establish a quantitative baseline that is independent of solvent volume changes (though

-

Internal Standard Selection:

-

Do not rely on the residual solvent peak for integration; it is temperature-dependent.[1][2]

-

Recommendation: Use 1,3,5-Trimethoxybenzene (TMB) or Hexamethyldisiloxane (HMDSO) .

-

Why? TMB provides distinct singlets (6.1 ppm, 3.8 ppm) that rarely overlap with aliphatic drug intermediates.[1] HMDSO (0 ppm) is volatile but acceptable for sealed systems; TMB is preferred for elevated temps.[1]

-

-

Sample Preparation (Inert Atmosphere):

-

In a glovebox or under Ar flow, dissolve Reactant A (limiting reagent) and the Internal Standard in

(0.6 mL).[1] -

Critical Step: Add Reactant B (excess/trigger) last or via a coaxial insert if the reaction is instant.[1] For slow reactions (

min), add B, cap, invert 3x, and insert into the magnet immediately.

-

Phase 2: Shimming High-Density Solvents[1]

11-

Z-Gradient Focus:

-

Automated shimming (TopShim/Gradient Shim) often struggles with the high meniscus curvature of heavy solvents.[1]

-

Manual Adjustment: Manually optimize

and

-

-

Lock Signal:

-

contains deuterium, but the lock frequency may differ slightly from

-

contains deuterium, but the lock frequency may differ slightly from

Phase 3: Acquisition Parameters (Kinetic Loop)[1]

Set up a "pseudo-2D" experiment (arrayed time points).

-

Pulse Sequence: zg30 (standard 30° pulse) or zgig (inverse gated decoupling for quantitative

, though -

Relaxation Delay (D1): Must be

of the slowest relaxing nucleus (usually the Internal Standard). -

Number of Scans (NS): 4 or 8 (minimize NS to maximize time resolution).

-

Dummy Scans (DS): 0 (after the first increment) to maintain steady state.

Phase 4: Data Processing & Analysis

-

Phasing: Apply automatic phasing to the first spectrum, then apply the same phase correction values absolute to the entire series.

-

Baseline Correction: Use a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, crucial for accurate integration.[1]

-

Integration:

-

Normalize all integrals to the Internal Standard (TMB) .

-

Plot

vs.

-

Experimental Workflow Diagram

The following diagram details the chronological workflow for a kinetic run using

Figure 2: Step-by-step workflow for in situ kinetic monitoring.

Safety & Handling (Critical)

Bromochloromethane-d2 is a haloalkane and shares toxicity profiles with similar compounds.[1]

-

Toxicity: It is an alkylating agent.[1] Avoid inhalation and skin contact.[1] It is a potential carcinogen.[1][5]

-

Ozone Depletion: Like many halogenated methanes, it is harmful to the ozone layer (Class I/II ODS depending on jurisdiction).[1] Use only in closed systems (NMR tubes) and dispose of as halogenated waste.[1]

-

Reaction Compatibility:

-

Avoid: Strong nucleophiles (e.g., thiolates, super-bases) that might displace the Cl or Br, leading to solvent incorporation (alkylation of the substrate).

-

Check: Run a blank stability test (Solvent + Reagents) for 1 hour before the kinetic run.

-

References

-

Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

-

Fulmer, G. R.; et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link[1]

-

Maiwald, M.; et al. (2004).[1] "Quantitative high-resolution online NMR spectroscopy in reaction and process monitoring." Journal of Biotechnology, 113(1-3), 81-103. Link[1]

-

Cambridge Isotope Laboratories. (2024).[1][6] "Deuterated Solvents for NMR: Physical Properties and Chemical Shifts." Link

Application Note: Bromochloromethane-d2 in Metabolomics Research

This Application Note and Protocol Guide is designed for researchers in metabolomics and drug development. It details the use of Bromochloromethane-d2 (CD₂BrCl) as a high-precision internal standard, specifically focusing on its critical role in GC-MS based Metabolomics and Lipidomics Normalization .[1][2]

Introduction & Core Utility

In the high-dimensional landscape of metabolomics, Bromochloromethane-d2 acts as a specialized internal standard (IS) used to correct for analytical variance in Gas Chromatography-Mass Spectrometry (GC-MS) and organic-phase extractions.[1][2] Unlike common aqueous standards (e.g., DSS or TSP), Bromochloromethane-d2 is hydrophobic and volatile, making it uniquely suited for:

-

Volatile Organic Compound (VOC) Analysis: It serves as a surrogate for low-molecular-weight metabolites (e.g., short-chain fatty acids, ketones, aldehydes) in breath, plasma, and urine analysis.[1][2]

-

Lipidomics Normalization: Its partition coefficient (LogP ~1.[2]41) ensures it tracks with the organic phase during Folch or Bligh-Dyer extractions, providing a recovery control for lipid profiling.[2]

-

NOMIS Normalization: It is a key component in the Normalization using Optimal Selection of Multiple Internal Standards (NOMIS) method, used to mathematically correct for matrix effects and ionization suppression in complex biological samples.[2]

Technical Specifications

| Parameter | Specification |

| Chemical Formula | CD₂BrCl |

| Molecular Weight | ~131.39 g/mol (Isotopically Weighted) |

| Boiling Point | 68°C (Volatile) |

| Density | ~2.02 g/mL |

| Primary MS Ions (SIM) | m/z 51 (Base Peak, CD₂Cl⁺), m/z 130/132/134 (Molecular Ion Cluster) |

| Solubility | Miscible with Methanol, Chloroform, Hexane; Insoluble in Water.[1][2][3][4] |

Mechanism of Action: Why Bromochloromethane-d2?

The efficacy of Bromochloromethane-d2 stems from its distinctive isotopic signature and physicochemical stability :

-

Orthogonal Detection: The presence of both Bromine (Br) and Chlorine (Cl) creates a unique "M+2" and "M+4" isotope cluster in Mass Spectrometry.[2] This pattern is virtually non-existent in natural biological metabolites, eliminating false positives.[2]

-

Deuterium Stability: The deuterium labeling (d2) shifts the retention time slightly (chromatographic isotope effect) and the mass by +2 Da compared to the non-labeled counterpart, allowing for precise quantification without interference from endogenous bromochloromethane (which is rare but possible in environmental samples).[2]

-

Extraction Surrogate: Because it partitions into the organic layer during liquid-liquid extraction, it validates the efficiency of the extraction step itself—a critical quality control (QC) point often missed by external standards.[2]

Protocol: GC-MS Metabolomics Workflow

Objective: Quantification of volatile metabolites and lipid species in human plasma using Bromochloromethane-d2 as a normalization standard.

A. Reagent Preparation[2][5][6]

-

Stock Solution (1 mg/mL): Dissolve 10 mg of Bromochloromethane-d2 (99 atom % D) in 10 mL of HPLC-grade Methanol. Store at -20°C in a sealed PTFE-lined vial to prevent evaporation.

-

Working Internal Standard (IS) Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of Methanol.

B. Sample Preparation (Liquid-Liquid Extraction)

This protocol uses a modified Bligh-Dyer method suitable for both lipidomics and volatile analysis.[2]

-

Sample Aliquot: Transfer 100 µL of plasma/serum into a 2 mL glass centrifuge tube.

-

Spiking (Critical Step): Add 10 µL of the Working IS Solution (Bromochloromethane-d2) directly to the sample.[2]

-

Note: Spiking before extraction allows the IS to correct for extraction losses.[2]

-

-

Protein Precipitation: Add 400 µL of ice-cold Methanol/Chloroform (1:1 v/v). Vortex vigorously for 30 seconds.[2]

-

Phase Separation: Add 200 µL of water and 200 µL of Chloroform. Vortex for 10 seconds.[2][5]

-

Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Collection:

-

For Lipids/Organics: Collect the lower (chloroform) phase.[2]

-

For Volatiles: Collect the lower phase immediately into a GC vial with a limited-volume insert to minimize headspace loss.

-

C. GC-MS Acquisition Parameters

Configure the instrument for Selected Ion Monitoring (SIM) to maximize sensitivity for the internal standard.

-

Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).[2]

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

-

Inlet Temperature: 250°C (Splitless mode).

-

Oven Program:

-

MS Detection (SIM Mode):

Data Analysis & Normalization Logic

The raw intensity of metabolites must be normalized against the signal of Bromochloromethane-d2.[2]

Formula:

Where:

- is the integrated peak area of Bromochloromethane-d2 (m/z 51).[2]

- is the constant concentration of the IS added.[2]

Validation Criteria (Self-Validating System)

-

Retention Time Stability: The IS peak should elute consistently (e.g., ± 0.05 min). A shift indicates a leak or column degradation.[2]

-

Area Consistency: In Quality Control (QC) blank injections, the IS area should remain within 15% RSD (Relative Standard Deviation) across the batch.

-